molecular formula C14H13NOS B2639382 N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide CAS No. 320424-03-1

N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide

Cat. No.: B2639382
CAS No.: 320424-03-1
M. Wt: 243.32
InChI Key: ADOUOUVBTDMDIV-UHFFFAOYSA-N
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Description

N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a fused heterocyclic compound featuring a dihydronaphthothiophene core with a carboxamide group at position 2 and an N-methyl substituent.

Properties

IUPAC Name

N-methyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-15-14(16)12-8-10-7-6-9-4-2-3-5-11(9)13(10)17-12/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOUOUVBTDMDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325250
Record name N-methyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

320424-03-1
Record name N-methyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiophene ring or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or thiophene rings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiophene compounds, including N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide, exhibit significant anticancer properties. A study highlighted the synthesis of a series of tetrahydrobenzo[1,b]thiophene derivatives, which were evaluated for their ability to inhibit key enzymes involved in cancer metabolism such as PDK1 and LDHA. The compound demonstrated promising cytotoxic effects against colorectal cancer cell lines (LoVo and HCT-116) with IC50 values indicating effective inhibition compared to standard treatments .

Antioxidant and Antibacterial Properties

In addition to its anticancer potential, this compound has been explored for its antioxidant and antibacterial activities. The incorporation of thiophene derivatives into nanoparticles has shown enhanced solubility and selectivity for cancerous cells while also providing antioxidant benefits. These properties are critical in developing therapeutic agents that can mitigate oxidative stress associated with various diseases .

Organic Semiconductors

This compound and its derivatives have been investigated as organic semiconductors in the field of electronics. Their unique electronic properties make them suitable for applications in organic field-effect transistors (OFETs). The structural characteristics allow for efficient charge transport, making them candidates for next-generation electronic devices .

Nanotechnology Integration

The integration of this compound into nanotechnology frameworks has shown potential for targeted drug delivery systems. By loading this compound onto nanoparticles, researchers have achieved improved bioavailability and targeted delivery to cancer cells, enhancing therapeutic efficacy while reducing side effects associated with conventional treatments .

Case Studies and Research Findings

Study Focus Findings
Synthesis and Biological EvaluationAnticancer ActivityThe compound exhibited IC50 values of 57.10 μg/mL against PDK1 and 64.10 μg/mL against LDHA in colorectal cancer cells.
Nanoparticle ApplicationDrug DeliveryEnhanced solubility and targeted delivery were achieved with thiophene derivatives loaded onto nanoparticles.
Organic ElectronicsSemiconductor PropertiesDemonstrated efficient charge transport characteristics suitable for organic field-effect transistors.

Mechanism of Action

The mechanism of action of N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways. For example, it may inhibit or activate specific enzymes, thereby affecting metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

Several ethyl ester derivatives with alkyl or cycloalkyl substituents at position 3 of the thiophene ring (e.g., 4a, 4b, 4h) were synthesized via reactions involving 1,2-naphthoquinones and mercaptoacetate esters . Key differences include:

  • Ethyl 3-Methyl-4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (4a) : Melting point (mp) 203–205°C, molecular formula C₁₆H₁₂O₄S, with IR peaks at 1712 cm⁻¹ (ester C=O) .
  • Ethyl 3-Cyclohexyl-4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (4h) : Larger substituent increases molecular weight (C₂₁H₂₀O₄S, MW 368.44 g/mol) and lowers mp (161–164°C) .

Key Insight : Bulky substituents (e.g., cyclohexyl) reduce crystallinity (lower mp) and alter solubility compared to smaller alkyl groups.

Table 1: Substituent Effects on Ethyl Ester Derivatives
Compound Substituent Molecular Formula MP (°C) IR νmax (cm⁻¹) Reference
4a 3-Methyl C₁₆H₁₂O₄S 203–205 1712, 1667
4b 3-Ethyl C₁₇H₁₄O₄S 203–205 1716, 1674
4h 3-Cyclohexyl C₂₁H₂₀O₄S 161–164 1711, 1674

Amide vs. Ester Functional Groups

Replacing the ethyl ester group with a carboxamide modifies electronic and steric properties:

  • n-Cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide : Discontinued commercial availability suggests synthetic challenges or instability .

Key Insight : Carboxamides generally exhibit higher polarity and hydrogen-bonding capacity than esters, impacting pharmacokinetics in drug design.

Positional Isomerism and Functional Group Placement

  • 2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide: Features an amino group at position 2 and carboxamide at position 3. This isomerism may alter electronic density distribution and reactivity compared to the N-methyl-2-carboxamide derivative .
  • Methyl 9-phenyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate : A phenyl group at position 9 enhances π-stacking interactions, as demonstrated in alkali cation complexation studies .

Functional Group Modifications: Carboxylic Acid vs. Carboxamide

  • (9aM)-5,5-Dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid (ZXJ) : The carboxylic acid group (pKa ~4–5) increases acidity compared to carboxamides (pKa ~15–17), affecting solubility and metal-binding properties .

Biological Activity

N-methyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a naphthalene-like structure fused with thiophene. The molecular formula is C₁₄H₁₃NO₂S, which indicates the presence of nitrogen and sulfur in addition to carbon and hydrogen.

PropertyValue
Molecular Weight241.33 g/mol
Melting Point85-88 °C
SolubilitySoluble in organic solvents

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

  • A549 Cells : Compounds exhibited significant cytotoxicity with viability reductions ranging from 30% to 60% compared to untreated controls.
  • Caco-2 Cells : Enhanced susceptibility was observed in colorectal adenocarcinoma cells, indicating potential selectivity for specific cancer types .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that compounds within this chemical class can exhibit activity against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : Certain derivatives showed effective inhibition against methicillin-resistant strains.
  • Candida spp. : Broad-spectrum antifungal activity was noted, particularly against drug-resistant strains .

Case Studies

  • Study on Anticancer Effects :
    • A study tested various derivatives on A549 and Caco-2 cell lines. Results indicated that modifications in the chemical structure significantly influenced anticancer efficacy, suggesting that specific functional groups could enhance activity against targeted cancer types .
  • Antimicrobial Evaluation :
    • Another investigation assessed the antimicrobial activity of N-methyl-4,5-dihydronaphtho[1,2-b]thiophene derivatives against resistant bacterial strains. The findings demonstrated that some compounds had comparable efficacy to established antibiotics, highlighting their potential as new therapeutic agents .

The biological activity of this compound is believed to be related to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Cell Membrane Disruption : Antimicrobial activities may arise from the disruption of bacterial cell membranes or interference with metabolic pathways.

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